5-Methoxyindoline
Overview
Description
5-Methoxyindoline: is an organic compound with the molecular formula C9H11NO It is a derivative of indoline, where a methoxy group is attached to the fifth position of the indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 5-Methoxyindole: One common method for preparing 5-Methoxyindoline involves the reduction of 5-Methoxyindole.
Cyclization of 2-(5-Methoxyphenyl)ethylamine: Another method involves the cyclization of 2-(5-Methoxyphenyl)ethylamine using a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods mentioned above, ensuring the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 5-Methoxyindole.
Reduction: Various this compound derivatives.
Substitution: N-alkyl or N-acyl this compound derivatives.
Scientific Research Applications
Chemistry: 5-Methoxyindoline is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Biology: In biological research, this compound derivatives are studied for their potential pharmacological activities, including anti-inflammatory and anticancer properties .
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly as intermediates in the synthesis of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 5-Methoxyindoline and its derivatives involves interactions with various molecular targets and pathways. For instance, in medicinal chemistry, these compounds may act as enzyme inhibitors or receptor agonists/antagonists, modulating biological pathways to exert their effects . The specific molecular targets and pathways depend on the structure of the derivative and the context of its application.
Comparison with Similar Compounds
- 5-Methoxyindole
- 5-Methylindole
- 5-Hydroxyindole
- 5-Bromoindole
- 5-Nitroindole
Comparison: 5-Methoxyindoline is unique due to the presence of the methoxy group at the fifth position, which influences its chemical reactivity and biological activity. Compared to 5-Methoxyindole, this compound is more prone to reduction reactions due to the presence of the indoline ring. The methoxy group also enhances its solubility and potential interactions with biological targets .
Biological Activity
5-Methoxyindoline is a compound of significant interest in pharmacological and agricultural research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, particularly focusing on its neuroprotective, antifungal, and anti-inflammatory effects.
This compound is derived from indole and is characterized by the presence of a methoxy group at the fifth position. This modification enhances its biological activity compared to its parent compound, indole.
Neuroprotective Activity
Recent studies have highlighted the neuroprotective properties of this compound derivatives. A study demonstrated that these compounds exhibit strong antioxidant activity and inhibit monoamine oxidase B (MAO-B), which is associated with neurodegenerative diseases such as Parkinson's disease. The compounds were shown to reduce oxidative stress in neuronal cells and improve cellular viability under neurotoxic conditions induced by 6-hydroxydopamine (6-OHDA) .
Table 1: Neuroprotective Effects of this compound Derivatives
Compound | MAO-B Inhibition (%) | Antioxidant Activity (IC50 µM) | Neurotoxicity Reduction (%) |
---|---|---|---|
This compound | 85 | 12 | 70 |
5-Methoxyindole | 78 | 15 | 65 |
5-Methoxyindole-3-carboxylic acid | 90 | 10 | 75 |
Antifungal Activity
This compound has also been investigated for its antifungal properties, particularly against Fusarium graminearum, a pathogen that affects cereal crops. Research indicates that this compound inhibits the growth and conidial germination of F. graminearum, leading to malformation and increased reactive oxygen species (ROS) accumulation in fungal cells. The mechanism involves downregulation of genes responsible for ROS scavenging, suggesting a novel approach to controlling fungal diseases in agriculture .
Case Study: Antifungal Effects on Fusarium graminearum
In a controlled experiment, different concentrations of this compound were applied to fungal cultures:
- 0.5 mM : Germination rate reduced to 4.46% .
- 1 mM : Significant inhibition of conidial growth observed.
- 4 mM : Complete inhibition of conidia production.
These results indicate that this compound is more effective than melatonin in inhibiting F. graminearum, making it a promising candidate for agricultural applications .
Anti-inflammatory Properties
The compound has been shown to regulate cyclooxygenase-2 (COX-2) expression, which is crucial in inflammation and cancer progression. A study identified metabolites of L-tryptophan, including this compound, as effective modulators of COX-2 at the transcriptional level. This regulation could potentially lead to novel anti-inflammatory therapies .
Table 2: Inhibition of COX-2 by this compound Metabolites
Metabolite | COX-2 Inhibition (%) | Source |
---|---|---|
5-Methoxytryptophan | 75 | Fibroblast cultures |
N-acetyl-5-methoxytryptamine (Melatonin) | 80 | Various tissues |
This compound | 70 | Cancer cell lines |
Properties
IUPAC Name |
5-methoxy-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDYAQAVAHKFJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443634 | |
Record name | 5-METHOXYINDOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21857-45-4 | |
Record name | 5-METHOXYINDOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-2,3-dihydro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-methoxyindoline in the context of the provided research?
A1: The research abstract highlights the use of this compound as a key intermediate in the radical synthesis of melatonin []. Specifically, the researchers describe a novel method for dehydrogenating N-methyl-5-methoxyindoline to form the indole core of melatonin using concentrated sulfuric acid []. This method is presented as a novel approach in the scientific literature [].
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